molecular formula C20H21N3OS2 B11189708 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide

Cat. No.: B11189708
M. Wt: 383.5 g/mol
InChI Key: SNTDJQOTJVIGHE-UHFFFAOYSA-N
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Description

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide is a complex organic compound that features a thiadiazole ring, a benzylthio group, and a tert-butylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic conditions.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a thiol group reacts with a benzyl halide.

    Attachment of the Tert-Butylbenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with tert-butylbenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide can undergo various types of chemical reactions:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the thiadiazole ring or the benzylthio group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets. The benzylthio group and the thiadiazole ring are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butyl)benzamide: A simpler analog without the thiadiazole and benzylthio groups.

    Benzylthio-substituted Thiadiazoles: Compounds with similar thiadiazole and benzylthio groups but different substituents on the aromatic ring.

    Thiadiazole Derivatives: Various derivatives with different functional groups attached to the thiadiazole ring.

Uniqueness

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide is unique due to the combination of the thiadiazole ring, benzylthio group, and tert-butylbenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs or other thiadiazole derivatives.

Properties

Molecular Formula

C20H21N3OS2

Molecular Weight

383.5 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-tert-butylbenzamide

InChI

InChI=1S/C20H21N3OS2/c1-20(2,3)16-11-9-15(10-12-16)17(24)21-18-22-23-19(26-18)25-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,21,22,24)

InChI Key

SNTDJQOTJVIGHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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